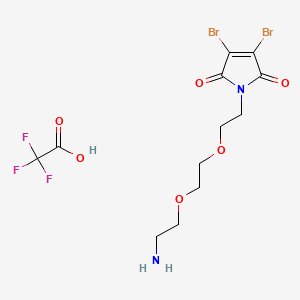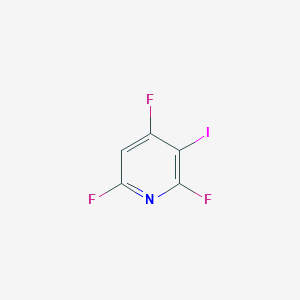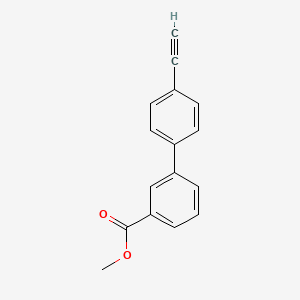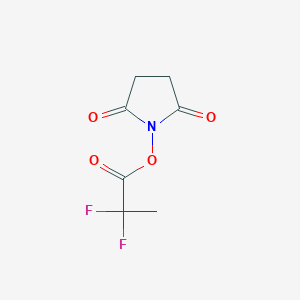
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorinated propionic acid moiety linked to a pyrrolidinone ester, making it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate typically involves the reaction of 2,2-difluoropropionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction is carried out under mild conditions, usually at room temperature, to form the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of side reactions.
化学反应分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,2-difluoropropionic acid and N-hydroxysuccinimide.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like primary or secondary amines in the presence of a base such as triethylamine.
Hydrolysis: Can be performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) solutions.
Reduction: Often carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Amides: Formed through substitution reactions with amines.
2,2-Difluoropropionic Acid: Produced via hydrolysis.
Alcohols: Resulting from reduction reactions.
科学研究应用
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable amide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which (2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate exerts its effects is primarily through the formation of covalent bonds with target molecules. The ester group reacts with nucleophiles, such as amines or thiols, to form stable amide or thioester bonds. This reactivity makes it a valuable tool for bioconjugation and the modification of biomolecules.
相似化合物的比较
Similar Compounds
2,2-Difluoropropionic Acid: Shares the difluorinated propionic acid moiety but lacks the pyrrolidinone ester group.
N-Hydroxysuccinimide Esters: Similar in reactivity due to the presence of the NHS ester group, commonly used in bioconjugation.
Diroximel Fumarate: Contains a similar pyrrolidinone ester structure but is used primarily in pharmaceutical applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate is unique due to its combination of a difluorinated propionic acid and a pyrrolidinone ester, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring the formation of stable covalent bonds under mild conditions.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO4/c1-7(8,9)6(13)14-10-4(11)2-3-5(10)12/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQLNVGTQPXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
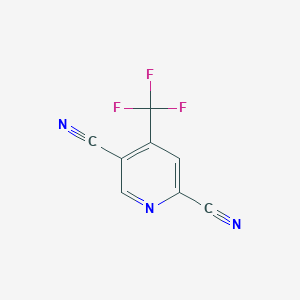
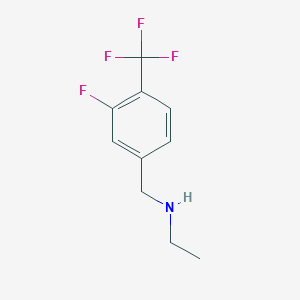
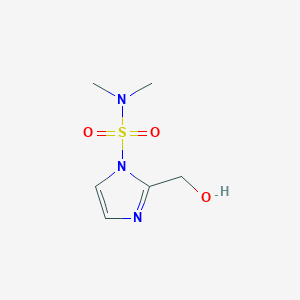
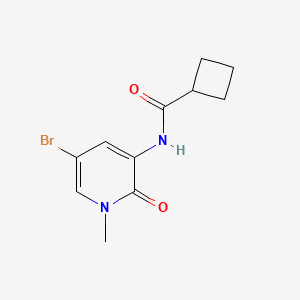
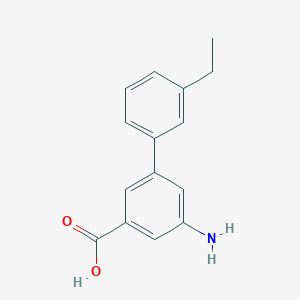
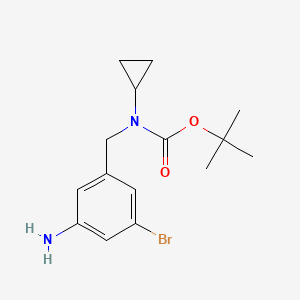
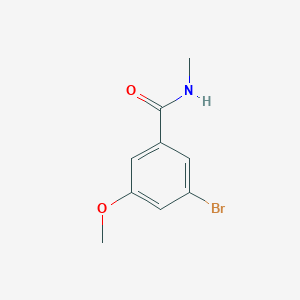
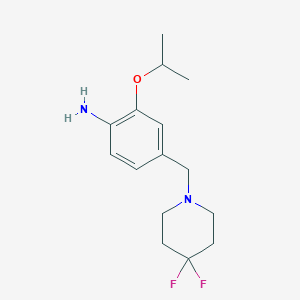
![3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8121424.png)

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid](/img/structure/B8121451.png)
